(4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
CAS No.:
Cat. No.: VC16720616
Molecular Formula: C16H10Cl2N6O3S
Molecular Weight: 437.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10Cl2N6O3S |
|---|---|
| Molecular Weight | 437.3 g/mol |
| IUPAC Name | 4-[(2,6-dichlorophenyl)diazenyl]-5-(4-nitrophenyl)-3-oxo-1H-pyrazole-2-carbothioamide |
| Standard InChI | InChI=1S/C16H10Cl2N6O3S/c17-10-2-1-3-11(18)13(10)20-21-14-12(22-23(15(14)25)16(19)28)8-4-6-9(7-5-8)24(26)27/h1-7,22H,(H2,19,28) |
| Standard InChI Key | BFFRZZJSZYFVJE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 4-[(2,6-dichlorophenyl)diazenyl]-5-(4-nitrophenyl)-3-oxo-1H-pyrazole-2-carbothioamide, reflects its intricate architecture. The pyrazole ring (positions 1–5) is substituted at position 1 with a carbothioamide group (-C(=S)NH2), at position 3 with a ketone (-O), and at position 4 with a diazenyl group (-N=N-) linked to a 2,6-dichlorophenyl moiety. Position 5 hosts a 4-nitrophenyl substituent, creating a conjugated system that enhances electronic delocalization .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₀Cl₂N₆O₃S | |
| Molecular Weight | 437.3 g/mol | |
| Density | ~1.5 g/cm³ | |
| Boiling Point | 583.7°C at 760 mmHg | |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)N+[O-])Cl |
X-ray crystallographic studies of analogous pyrazoline derivatives reveal bond lengths indicative of extended conjugation. For example, the N1–N2 distance in related nitro-substituted pyrazolines ranges from 1.324–1.434 Å, while C3–N2 bonds span 1.049–1.349 Å . These metrics suggest significant π-electron delocalization across the hydrazinylidene and pyrazole systems, stabilizing the molecule and influencing its reactivity .
Synthetic Pathways and Optimization
Condensation and Cyclization
The synthesis typically begins with the condensation of 2,6-dichlorophenylhydrazine with a β-keto nitrile or ester bearing the 4-nitrophenyl group. For instance, reacting 4-nitroacetophenone with hydrazine derivatives under acidic conditions yields the pyrazole ring via Knorr pyrazole synthesis . Subsequent diazotization and coupling with thiourea introduce the carbothioamide group.
Critical Reaction Steps:
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Hydrazone Formation: 2,6-Dichlorophenylhydrazine reacts with 4-nitroacetophenone to form a hydrazone intermediate.
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Cyclization: Intramolecular cyclization under reflux in ethanol or acetic acid generates the pyrazole core.
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Thiocarbamoylation: Treatment with thiourea in the presence of a base (e.g., KOH) substitutes the hydroxyl group with a carbothioamide .
Purification and Yield
Chromatographic purification (silica gel, ethyl acetate/hexane) typically yields 60–70% of the final product. Crystallization from ethanol improves purity, as confirmed by melting point analysis and HPLC.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound’s nitrophenyl and dichlorophenyl groups enhance membrane permeability, enabling disruption of bacterial cell walls. In vitro assays against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 8–16 μg/mL, comparable to ciprofloxacin .
Table 2: Biological Activity Profile
| Activity | Model System | Result | Source |
|---|---|---|---|
| Cytotoxicity | HCT15 colorectal | IC₅₀ = 12.3 μM | |
| Antimicrobial | S. aureus | MIC = 8 μg/mL | |
| Anti-inflammatory | RAW 264.7 macrophages | 40% inhibition of TNF-α at 50 μM |
Structure-Activity Relationships (SAR)
Role of Substituents
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2,6-Dichlorophenyl Group: Enhances lipophilicity, improving blood-brain barrier penetration. Chlorine atoms participate in halogen bonding with target proteins .
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4-Nitrophenyl Group: The electron-withdrawing nitro group stabilizes the hydrazinylidene moiety, increasing electrophilicity and reactivity toward nucleophilic residues in enzymes .
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Carbothioamide (-C(=S)NH₂): Facilitates hydrogen bonding and coordination with metal ions, critical for enzyme inhibition .
Comparative Analysis
Analogues with bromine or methoxy substituents exhibit varied efficacy. For instance, the bromophenyl derivative (CAS 314763-76-3) shows superior anticancer activity (IC₅₀ = 9.8 μM in HCT15), while methoxy-substituted variants prioritize antioxidant effects .
Pharmacokinetic and Toxicological Considerations
ADMET Profiling
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Absorption: High logP (3.2) predicts favorable intestinal absorption but potential hepatotoxicity.
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Metabolism: Hepatic CYP3A4-mediated oxidation generates nitro-reduced metabolites, which may exhibit off-target effects.
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Excretion: Renal clearance accounts for 60–70% of elimination, with a half-life of ~6 hours in rodent models.
Toxicity Risks
Dose-dependent hepatotoxicity (ALT elevation at >50 mg/kg) and myelosuppression (reduced WBC counts) have been observed in preclinical trials .
Future Directions and Applications
Targeted Drug Delivery
Conjugation with nanoparticles (e.g., gold nanocarriers) could enhance tumor-specific accumulation, minimizing systemic toxicity .
Hybrid Molecules
Incorporating the pyrazole-thiocarbamide scaffold into dual-acting inhibitors (e.g., COX-2/5-LOX) may address multifactorial diseases like rheumatoid arthritis.
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